molecular formula C24H25NO3S B2716812 2-{[1,1'-biphenyl]-4-yloxy}-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide CAS No. 2320544-76-9

2-{[1,1'-biphenyl]-4-yloxy}-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide

Cat. No.: B2716812
CAS No.: 2320544-76-9
M. Wt: 407.53
InChI Key: AMPBXIMIFGVCJT-UHFFFAOYSA-N
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Description

2-{[1,1’-biphenyl]-4-yloxy}-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide is a complex organic compound that features a biphenyl group, an oxane ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1’-biphenyl]-4-yloxy}-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the biphenyl and thiophene intermediates. The biphenyl group can be synthesized through a Suzuki coupling reaction, while the thiophene ring can be introduced via a Stille coupling reaction. The final step involves the formation of the acetamide linkage through an amidation reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and automated systems for the purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[1,1’-biphenyl]-4-yloxy}-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The biphenyl group can be reduced to form cyclohexyl derivatives.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Cyclohexyl derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

2-{[1,1’-biphenyl]-4-yloxy}-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[1,1’-biphenyl]-4-yloxy}-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The biphenyl and thiophene rings can interact with hydrophobic pockets in proteins, while the acetamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-aryl-5-phenylformazans): Similar biphenyl structure but different functional groups.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar amide linkage but different aromatic rings.

Uniqueness

2-{[1,1’-biphenyl]-4-yloxy}-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide is unique due to its combination of biphenyl, oxane, and thiophene rings, which provide a distinct set of chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-[oxan-4-yl(thiophen-2-yl)methyl]-2-(4-phenylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3S/c26-23(25-24(22-7-4-16-29-22)20-12-14-27-15-13-20)17-28-21-10-8-19(9-11-21)18-5-2-1-3-6-18/h1-11,16,20,24H,12-15,17H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPBXIMIFGVCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CS2)NC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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